REACTION_SMILES
|
[CH2:15]([C:16]#[CH:17])[O:18][CH:19]1[O:20][CH2:21][CH2:22][CH2:23][CH2:24]1.[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:25][Si:26]([N-:27][Si:28]([CH3:29])([CH3:30])[CH3:31])([CH3:32])[CH3:33].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:7]([O:8][CH3:9])[CH3:10])[cH:11][cH:12][c:13]1[Cl:14].[Li+:34]>>[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[C:17]#[C:16][CH2:15][O:18][CH:19]2[O:20][CH2:21][CH2:22][CH2:23][CH2:24]2)[cH:11][cH:12][c:13]1[Cl:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCOC1CCCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)c1ccc(Cl)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C#CCOC1CCCCO1)c1ccc(Cl)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |